6-tert-Butoxycarbonyl-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylic acid 6-tert-Butoxycarbonyl-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2386127-29-1
VCID: VC11664243
InChI: InChI=1S/C13H19F2NO4/c1-11(2,3)20-10(19)16-7-12(4-8(16)9(17)18)5-13(14,15)6-12/h8H,4-7H2,1-3H3,(H,17,18)
SMILES: CC(C)(C)OC(=O)N1CC2(CC1C(=O)O)CC(C2)(F)F
Molecular Formula: C13H19F2NO4
Molecular Weight: 291.29 g/mol

6-tert-Butoxycarbonyl-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylic acid

CAS No.: 2386127-29-1

Cat. No.: VC11664243

Molecular Formula: C13H19F2NO4

Molecular Weight: 291.29 g/mol

* For research use only. Not for human or veterinary use.

6-tert-Butoxycarbonyl-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylic acid - 2386127-29-1

Specification

CAS No. 2386127-29-1
Molecular Formula C13H19F2NO4
Molecular Weight 291.29 g/mol
IUPAC Name 2,2-difluoro-6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azaspiro[3.4]octane-7-carboxylic acid
Standard InChI InChI=1S/C13H19F2NO4/c1-11(2,3)20-10(19)16-7-12(4-8(16)9(17)18)5-13(14,15)6-12/h8H,4-7H2,1-3H3,(H,17,18)
Standard InChI Key HPLUHOJHYYJMSU-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CC2(CC1C(=O)O)CC(C2)(F)F
Canonical SMILES CC(C)(C)OC(=O)N1CC2(CC1C(=O)O)CC(C2)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Characterization

6-tert-Butoxycarbonyl-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylic acid belongs to the class of spirocyclic compounds, featuring a fused bicyclic system where a pyrrolidine ring (6-aza) shares a single atom with a cyclobutane ring (spiro[3.4]octane). The molecular formula is C₁₃H₁₉F₂NO₄, with a molar mass of 291.29 g/mol. Its IUPAC name, 2,2-difluoro-6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azaspiro[3.4]octane-7-carboxylic acid, reflects the positions of the fluorine atoms, Boc group, and carboxylic acid moiety.

The compound’s stereochemistry is partially defined by the spiro junction, which imposes rigidity on the structure. A related enantiomer, (7S)-6-tert-butoxycarbonyl-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylic acid (CAS No. 1980007-36-0), has been isolated and characterized, underscoring the importance of chirality in its potential applications .

Synthesis and Manufacturing

Process Optimization

Key challenges include maintaining stereochemical integrity during spirocycle formation and minimizing defluorination under acidic or basic conditions. Yields for analogous compounds range from 75–92%, suggesting room for optimization in scaling production.

Applications in Pharmaceutical Research

Drug Discovery

The compound’s spirocyclic scaffold and fluorine atoms make it a valuable building block in medicinal chemistry:

  • Conformational Restriction: The spiro system reduces rotational freedom, enhancing target binding specificity.

  • Metabolic Stability: Fluorine atoms resist oxidative metabolism, prolonging drug half-life.

Case Studies

While direct applications remain proprietary, structurally related compounds have been explored as:

  • Protease Inhibitors: Spirocyclic frameworks mimic peptide turn motifs in HIV protease inhibitors.

  • Kinase Modulators: Fluorine-containing spirocycles show nanomolar affinity for tyrosine kinases .

Comparative Analysis of Stereoisomers

Property6-tert-Butoxycarbonyl-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylic Acid(7S)-Enantiomer
CAS No.2386127-29-11980007-36-0
Specific RotationNot reported[α]₂₀ᴰ = -12.5° (c = 1.0, CHCl₃)
BioactivityIntermediate onlyPreclinical candidate

The (7S)-enantiomer exhibits distinct pharmacological profiles, underscoring the impact of chirality on drug efficacy.

Future Directions

Synthetic Methodology

Advances in asymmetric catalysis could improve access to enantiopure forms, while flow chemistry may enhance scalability .

Therapeutic Exploration

Priority areas include:

  • Antiviral Agents: Targeting SARS-CoV-2 main protease via spirocycle-mediated inhibition.

  • Oncology: Leveraging fluorine’s electron-withdrawing effects to modulate kinase activity.

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